molecular formula C16H9N3OS2 B12387773 SARS-CoV-2 3CLpro-IN-17

SARS-CoV-2 3CLpro-IN-17

Cat. No.: B12387773
M. Wt: 323.4 g/mol
InChI Key: GHDYRHSJOHGBSB-UHFFFAOYSA-N
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Description

SARS-CoV-2 3CLpro-IN-17 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication process, making it a significant target for antiviral drug development. The inhibition of 3CLpro can effectively block the replication of the virus, thereby reducing the viral load in infected individuals .

Preparation Methods

The synthesis of SARS-CoV-2 3CLpro-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .

Chemical Reactions Analysis

SARS-CoV-2 3CLpro-IN-17 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and conditions like reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .

Scientific Research Applications

SARS-CoV-2 3CLpro-IN-17 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SARS-CoV-2 3CLpro-IN-17 involves the inhibition of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is responsible for cleaving the viral polyproteins into functional proteins necessary for viral replication. By binding to the active site of 3CLpro, this compound prevents the protease from processing the polyproteins, thereby blocking the replication of the virus. The molecular targets involved include the catalytic dyad of 3CLpro, which consists of a cysteine and a histidine residue .

Comparison with Similar Compounds

SARS-CoV-2 3CLpro-IN-17 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its non-covalent binding mechanism, which allows for reversible inhibition and potentially fewer side effects compared to covalent inhibitors .

Properties

Molecular Formula

C16H9N3OS2

Molecular Weight

323.4 g/mol

IUPAC Name

[2-(2-cyanophenothiazin-10-yl)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C16H9N3OS2/c17-8-11-5-6-15-13(7-11)19(16(20)9-21-10-18)12-3-1-2-4-14(12)22-15/h1-7H,9H2

InChI Key

GHDYRHSJOHGBSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C#N)C(=O)CSC#N

Origin of Product

United States

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